molecular formula C11H15ClN2O3 B1667118 Amiquinsin hydrochloride CAS No. 7125-70-4

Amiquinsin hydrochloride

Cat. No. B1667118
CAS RN: 7125-70-4
M. Wt: 258.7 g/mol
InChI Key: QJWVFNYHDZZWDS-UHFFFAOYSA-N
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Description

Amiquinsin hydrochloride is a hypotensive drug.

Scientific research applications

Hypotensive Properties

Amiquinsin hydrochloride has been studied for its hypotensive properties. Research has demonstrated its effectiveness in lowering blood pressure in anesthetized normotensive dogs and producing antihypertensive effects in unanesthetized renal hypertensive dogs (Wright & Halliday, 1974). This suggests its potential application in managing hypertension.

Metabolism Studies

Significant work has been done to understand the metabolism of amiquinsin hydrochloride in both rats and humans. The major metabolite identified in human urine is 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate, which is also formed from the rat metabolite through acid hydrolysis (Wright, Herrett, Heotis, & Butterfield, 1980). This research is crucial for understanding how the drug is processed in the body and its potential therapeutic applications.

Absorption, Distribution, and Elimination Studies

The pharmacokinetics of amiquinsin hydrochloride, particularly its absorption, distribution, and elimination in biological systems, have been investigated. It has been found that the drug, whether administered orally or parenterally, yields blood drug levels that are dose-related in dogs, with significant portions being recovered in urine (Conklin & Hollifield, 1970). These studies are vital for understanding the effective and safe use of the drug.

properties

IUPAC Name

6,7-dimethoxyquinolin-4-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH.H2O/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;;/h3-6H,1-2H3,(H2,12,13);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWVFNYHDZZWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221425
Record name Amiquinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiquinsin hydrochloride

CAS RN

7125-70-4
Record name Amiquinsin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiquinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIQUINSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ270U8Z9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
JD Conklin, RD Hollifield - European Journal of Pharmacology, 1970 - Elsevier
A sensitive and specific spectrophotofluorometric procedure is described for the determination of amiquinsin hydrochloride, a hypotensive drug, in biologic materials. Results are …
Number of citations: 6 www.sciencedirect.com
GC Wright, RJ Herrett, JP Heotis… - Journal of …, 1980 - Wiley Online Library
The metabolism of amiquinsin hydrochloride (4‐amino‐6,7‐dimethoxyquinoline hydrochloride monohydrate, I) was studied in rats and humans. The major metabolite isolated from …
Number of citations: 1 onlinelibrary.wiley.com
GC Wright, RP Halliday - Journal of Pharmaceutical Sciences, 1974 - Elsevier
… drochloride, a structural isomer of amiquinsin hydrochloride … isomer of amiquinsin hydrochloride 0 Amiquinsin hydrochloride-synthesis and hypotensive … mer of amiquinsin hydrochloride …
Number of citations: 5 www.sciencedirect.com
P Edman, B Ekman, I Sjöholm - Journal of pharmaceutical sciences, 1980 - Elsevier
… Abstract The metabolism of amiquinsin hydrochloride (4-amino6,7-dimethoxyquinoline hydrochloride monohydrate, I) was studied in rats and humans. The major metabolite isolated …
Number of citations: 216 www.sciencedirect.com
M Shamma, JL Moniot, M Shamma… - … Alkaloids Research 1972 …, 1978 - Springer
… Since the hypotensive properties of amiquinsin hydrochloride are established, the isomeric … dogs which is, however, of shorter duration than the effect of amiquinsin hydrochloride.84 …
Number of citations: 3 link.springer.com
DS Ithakissios, WV Kessler… - Journal of …, 1974 - Wiley Online Library
… drochloride, a structural isomer of amiquinsin hydrochloride … isomer of amiquinsin hydrochloride 0 Amiquinsin hydrochloride-synthesis and hypotensive … mer of amiquinsin hydrochloride …
Number of citations: 12 onlinelibrary.wiley.com
CM Tripathi, B Banerjee - Journal: Journal of Advances in Chemistry - core.ac.uk
The new 2-arylquinoline-4-carboxylic acid derivatives 4 (af) and 5 (ai), were tested by qualitative and quantitative methods on various bacterial and fungal strains and proved to be …
Number of citations: 0 core.ac.uk
GC Santos, A de Andrade Bartolomeu… - Journal of …, 2017 - Springer
This paper describes the synthesis of new quinoline derivatives, molecules that has been long interest in the organic and medicinal chemistry. Through the Multicomponent Reaction (…
Number of citations: 24 link.springer.com
AK Tiwaria, A Bishnoia, A Srivastavaa… - Journal: Journal of … - academia.edu
The new 2-arylquinoline-4-carboxylic acid derivatives 4 (af) and 5 (ai), were tested by qualitative and quantitative methods on various bacterial and fungal strains and proved to be …
Number of citations: 2 www.academia.edu
A Bishnoi, AK Tiwari, S Singh, A Sethi… - Medicinal Chemistry …, 2013 - Springer
A series of quinoline-based heterocycles prepared and bioevaluated for their possible antimicrobial activity against a panel of gram-positive bacteria [Staphylococcus aureus (ATCC-…
Number of citations: 13 link.springer.com

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